molecular formula C27H28ClNO5 B4905581 Methyl 7-(4-chlorophenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 7-(4-chlorophenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4905581
M. Wt: 482.0 g/mol
InChI Key: HTOWWHLHOHKLTH-UHFFFAOYSA-N
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Description

Methyl 7-(4-chlorophenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydroquinoline derivatives typically involves multi-step reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Hexahydroquinoline derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Introduction of different functional groups at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Chemistry

In chemistry, hexahydroquinoline derivatives are studied for their unique structural properties and reactivity. They serve as intermediates in the synthesis of more complex molecules.

Biology

Biologically, these compounds exhibit a range of activities, including antimicrobial, antiviral, and anticancer properties. They are often investigated for their potential as therapeutic agents.

Medicine

In medicine, hexahydroquinoline derivatives are explored for their potential use in treating various diseases. Their ability to interact with biological targets makes them promising candidates for drug development.

Industry

Industrially, these compounds may be used in the development of new materials, such as polymers and coatings, due to their stability and functional versatility.

Mechanism of Action

The mechanism of action of hexahydroquinoline derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism depends on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A related compound with a similar structure but lacking the hexahydro component.

    Tetrahydroquinoline: A partially reduced form of quinoline.

    Isoquinoline: An isomeric form with different biological properties.

Uniqueness

Methyl 7-(4-chlorophenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other hexahydroquinoline derivatives.

Conclusion

This compound is a complex and versatile compound with potential applications in various fields

Properties

IUPAC Name

methyl 7-(4-chlorophenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClNO5/c1-5-34-22-11-8-17(14-23(22)32-3)25-24(27(31)33-4)15(2)29-20-12-18(13-21(30)26(20)25)16-6-9-19(28)10-7-16/h6-11,14,18,25,29H,5,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOWWHLHOHKLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC(=C2C(=O)OC)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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